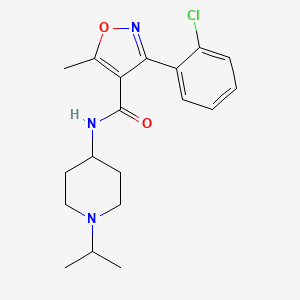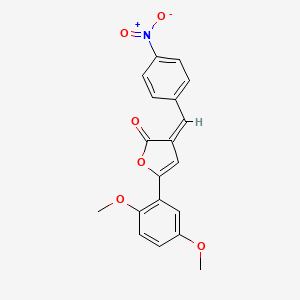
N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide, also known as MNPE, is a chemical compound that has been widely used in scientific research. It is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases, including cancer and cardiovascular diseases.
Aplicaciones Científicas De Investigación
N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide has also been shown to have anti-inflammatory properties, which makes it a potential therapeutic agent for various inflammatory diseases. In addition, N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
Mecanismo De Acción
The mechanism of action of N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways in cells. N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell growth and proliferation. N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in inflammation and immune response.
Biochemical and Physiological Effects
N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide has been shown to have various biochemical and physiological effects in cells and organisms. N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anti-cancer therapies. N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide has also been shown to reduce oxidative stress and inflammation in cells and tissues, which makes it a potential therapeutic agent for various diseases. N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide has been shown to be stable in various solvents and can be used in various assays and experiments. However, N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide also has some limitations for lab experiments. N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide has low water solubility, which can limit its use in aqueous assays. N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide can also have off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide. One direction is to investigate the structure-activity relationship of N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide and its analogs to identify more potent and selective inhibitors. Another direction is to investigate the pharmacokinetics and pharmacodynamics of N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide in vivo to determine its efficacy and safety in animal models. N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide can also be used as a tool compound to study the role of PKC and NF-κB in various diseases. Finally, N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide can be used as a starting point for the development of novel therapeutic agents for cancer, inflammation, and cardiovascular diseases.
Conclusion
In conclusion, N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide is a small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic applications. N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide has been shown to have anti-cancer, anti-inflammatory, and cardioprotective properties. N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide, including investigating its structure-activity relationship, pharmacokinetics and pharmacodynamics, and its role in various diseases.
Métodos De Síntesis
The synthesis of N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide involves a series of chemical reactions that start with the reaction of 4-nitrobenzaldehyde with 4-methylbenzylamine to form a Schiff base. The Schiff base is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with ethanediamide to form N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide. The synthesis method has been optimized to achieve high yields and purity of the compound.
Propiedades
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-(4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-11-2-4-12(5-3-11)10-17-15(20)16(21)18-13-6-8-14(9-7-13)19(22)23/h2-9H,10H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDHQXOPVFWXPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methyl]-2,4-pentanedione](/img/structure/B4978635.png)
![1-methyl-5-{[methyl(1H-pyrazol-5-ylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4978636.png)

![5-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]methyl}-2-furoic acid](/img/structure/B4978664.png)
![4-benzyl-1-[(5-nitro-2-thienyl)methyl]piperidine](/img/structure/B4978671.png)
![N,N'-bis[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4,4'-biphenyldiamine](/img/structure/B4978676.png)

![(2R*,6S*)-4-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B4978683.png)

amine oxalate](/img/structure/B4978691.png)
![methyl 4-[4-({isopropyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methyl-1,3-oxazol-2-yl]benzoate](/img/structure/B4978695.png)
![3-(4-methylphenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4978701.png)
![2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B4978703.png)
